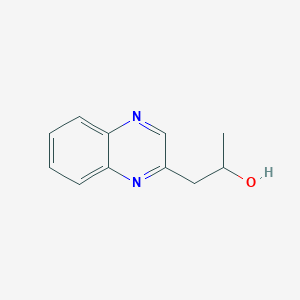

1-(Quinoxalin-2-yl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-quinoxalin-2-ylpropan-2-ol |

InChI |

InChI=1S/C11H12N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7-8,14H,6H2,1H3 |

InChI Key |

GBQKVVLJPPMPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2N=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Quinoxalin 2 Yl Propan 2 Ol and Its Structural Analogs

Direct Synthetic Pathways to 1-(Quinoxalin-2-yl)propan-2-ol

Direct methods for synthesizing the target compound often involve the construction of the quinoxaline (B1680401) ring system followed by the introduction or modification of the propan-2-ol side chain.

Conventional Multi-Step Reaction Sequences

Traditional approaches to this compound typically rely on a sequence of well-established organic reactions. A common strategy involves the condensation of an o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound to form the quinoxaline core. sapub.org For instance, the reaction of o-phenylenediamine with a derivative of pyruvic acid can yield a precursor that is then elaborated to the desired propan-2-ol.

One general multi-step synthesis might proceed as follows:

Quinoxaline Formation: Condensation of o-phenylenediamine with ethyl 2-oxobutanoate. This reaction forms an intermediate ethyl quinoxaline-2-carboxylate.

Side Chain Introduction: The ester can then be reacted with a methyl Grignard reagent (CH₃MgBr) in a nucleophilic acyl substitution, followed by reduction, to form the this compound.

One-Pot and Cascade Reaction Strategies

To improve efficiency and reduce waste, one-pot and cascade reactions have been developed for the synthesis of quinoxaline derivatives. mdpi.comresearchgate.net These strategies combine multiple reaction steps into a single operation without the isolation of intermediates, saving time and resources. 20.210.105

A potential one-pot synthesis of a structural analog could involve the reaction of o-phenylenediamine, an α-hydroxy ketone, and another component in a single reaction vessel. sapub.org For example, a three-component reaction could be designed where o-phenylenediamine, a suitable keto-aldehyde, and a reducing agent are combined to directly form the desired propanol-substituted quinoxaline.

Cascade reactions, where the product of one reaction triggers the next, have also been employed in the synthesis of complex heterocyclic systems. sioc-journal.cnresearchgate.net A hypothetical cascade approach to a this compound analog might start with a Michael addition of o-phenylenediamine to an α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring, and a final in-situ reduction of a ketone to yield the secondary alcohol.

Enantioselective Synthesis of Chiral this compound

The propan-2-ol moiety in this compound contains a stereocenter, meaning the molecule can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one enantiomer, the development of enantioselective synthetic methods is of paramount importance. frontiersin.org

Asymmetric Catalysis in Propanol (B110389) Moiety Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. mdpi.com In the context of synthesizing chiral this compound, this can be applied to the formation of the chiral alcohol.

One prominent method is the asymmetric hydrogenation of a corresponding ketone precursor, 1-(quinoxalin-2-yl)propan-2-one. nih.gov This transformation can be achieved using a chiral catalyst, often based on transition metals like rhodium, ruthenium, or iridium, coordinated to a chiral ligand. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Rh-Thiourea Complex | 2-Methylquinoxaline (activated) | Tetrahydroquinoxaline derivative | Up to 99% |

| Ir-Complex | Quinoxaline derivative | Tetrahydroquinoxaline derivative | Up to 98% (R) or 93% (S) |

| Ru-Diamine Complex | Quinoxaline derivative | Tetrahydroquinoxaline derivative | High |

This table presents data for asymmetric hydrogenation of quinoxaline derivatives, which is analogous to the reduction of a ketone to form the chiral propanol moiety. nih.govresearchgate.netua.es

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed. numberanalytics.com

For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be attached to a quinoxaline precursor. For example, a quinoxaline-2-carboxylic acid could be coupled with a chiral alcohol, like Evans' oxazolidinone auxiliary. wikipedia.orggoogle.com The resulting chiral ester could then undergo a diastereoselective reaction with a methyl nucleophile. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of this compound. The diastereoselectivity of the key step is often high, leading to a product with high enantiopurity. nih.gov

Chemoenzymatic Approaches to Enantiomerically Enriched Forms

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve high selectivity and efficiency. mdpi.commdpi.com Enzymes, as chiral catalysts, can exhibit exquisite enantioselectivity under mild reaction conditions. nih.gov

A common chemoenzymatic strategy for obtaining enantiomerically enriched alcohols is the kinetic resolution of a racemic mixture. mdpi.com In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. researchgate.net

For this compound, this would involve:

Chemical Synthesis: Preparation of racemic this compound using a conventional method.

Enzymatic Resolution: Treatment of the racemate with a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate). The enzyme would selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-1-(quinoxalin-2-yl)propyl acetate.

Separation: The unreacted (S)-1-(quinoxalin-2-yl)propan-2-ol can then be separated from the acylated (R)-enantiomer by chromatography.

This method can provide both enantiomers in high optical purity. mdpi.comresearchgate.net

| Enzyme | Substrate Type | Transformation | Enantiomeric Excess (ee) |

| Lipase (e.g., CAL-B) | Racemic secondary alcohol | Enantioselective transesterification | >99% for one enantiomer |

| Acyltransferase (engineered) | Racemic secondary alcohol | Enantioselective transesterification | High |

This table illustrates the potential of enzymatic kinetic resolution for producing enantiomerically pure alcohols, a strategy applicable to this compound. mdpi.com

Green Chemistry Principles in Quinoxaline Propanol Synthesis

The integration of green chemistry into the synthesis of quinoxaline derivatives is a important step toward sustainable chemical manufacturing. acs.orguc.pt Traditional methods often rely on hazardous solvents, high energy consumption, and generate significant waste. acs.orguc.pt In contrast, green approaches aim to mitigate environmental impact by focusing on the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions, ensuring high yields and selectivity. acs.orguc.pt

Solvent-Free and Aqueous Reaction Media

A primary focus of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is an ideal solvent for this purpose due to its safety, non-toxicity, and availability. rsc.org The synthesis of the quinoxaline core, a key component of this compound, is traditionally achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. acs.org Numerous studies have demonstrated that this condensation can be performed efficiently in aqueous media. durham.ac.ukfrontiersin.org

For instance, tetraethylammonium (B1195904) bromate (B103136) has been used to mediate the condensation in water, offering short reaction times, an environmentally friendly process, and high yields. durham.ac.ukfrontiersin.org Similarly, p-dodecylbenzensulfonic acid (DBSA), which acts as a combined Brønsted acid and surfactant, effectively catalyzes the reaction in water at room temperature. rsc.orgnih.gov The use of surfactant micelles in water can create "microreactors" that encapsulate the reactants, facilitating the reaction at the water interface. rsc.orgresearchgate.net Non-ionic surfactants like Tween 40 have proven to be particularly effective catalysts in this context. rsc.org

In some cases, the reaction can be conducted entirely without a solvent. Zinc triflate is noted as a highly effective, eco-friendly catalyst that can facilitate the synthesis of quinoxaline derivatives at room temperature in the absence of a solvent or in greener solvents like acetonitrile. researchgate.net Silica nanoparticles have also been used to catalyze the condensation under solvent-free conditions, yielding products in high yields with short reaction times. researchgate.net Another approach involves using hexafluoroisopropanol (HFIP) as the reaction medium, which can be readily recovered and reused, highlighting its green credentials. researchgate.netnovartis.com

| Method | Catalyst/Medium | Conditions | Yield | Reference |

| Aqueous Synthesis | Tetraethylammonium bromate / Water | Room Temperature | High | durham.ac.ukfrontiersin.org |

| Aqueous Synthesis | p-Dodecylbenzensulfonic acid (DBSA) / Water | Room Temperature | High | rsc.orgnih.gov |

| Aqueous Synthesis | Tween 40 / Water | Room Temperature | Excellent | rsc.org |

| Solvent-Free | Zinc triflate | Room Temperature | Up to 90% | researchgate.net |

| Solvent-Free | Silica nanoparticles | Room Temperature | Excellent | researchgate.net |

| Green Solvent | Hexafluoroisopropanol (HFIP) | Room Temperature | Up to 95% | researchgate.netnovartis.com |

| Green Solvent | Methanol (catalyst-free) | Room Temperature, 1 min | Medium to Excellent | nih.gov |

This table summarizes various green solvent and solvent-free approaches for the synthesis of the quinoxaline core.

Environmentally Benign Catalytic Systems and Processes

The development of non-toxic, recyclable, and efficient catalysts is a cornerstone of green synthetic chemistry. chim.itworktribe.com For quinoxaline synthesis, a variety of environmentally benign catalysts have been developed, moving away from more hazardous or expensive traditional catalysts. chim.it

Cellulose sulfuric acid stands out as a biodegradable, inexpensive, and reusable solid acid catalyst. It effectively promotes the condensation of 1,2-diketones and o-diamines in green solvents like water or ethanol (B145695) at room temperature, with the catalyst being easily recovered by simple filtration. chim.it Another innovative approach utilizes common mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) as heterogeneous catalysts. These catalysts are effective at ambient temperature, provide excellent yields, and can be recycled multiple times without a significant loss of activity. worktribe.com

Nanocatalysis offers further advantages, including high surface area and reactivity, coupled with ease of recovery. researchgate.net Magnetic nanoparticles, for example, can be functionalized with catalytic groups and easily separated from the reaction mixture using an external magnet for reuse. researchgate.netsci-hub.se Catalysts like a Schiff base complex on Fe3O4@SiO2 nanoparticles have been used for quinoxaline synthesis in aqueous media at room temperature. researchgate.net Similarly, 5-sulfosalicylic acid anchored to silica-modified magnetic nanoparticles has been shown to be a highly effective and recyclable catalyst for the synthesis in ethanol. researchgate.net

| Catalyst | Type | Key Advantages | Solvent | Reference |

| Cellulose Sulfuric Acid | Bio-supported solid acid | Biodegradable, inexpensive, reusable, non-toxic | Water, Ethanol | chim.it |

| Mineral Fertilizers (MAP, DAP, TSP) | Heterogeneous phosphate-based | Inexpensive, recyclable, effective at room temp. | Ethanol | worktribe.com |

| Fe3O4@SiO2/Schiff base/Co(II) | Magnetic nanocatalyst | Reusable, efficient in aqueous media | Water, Ethanol, etc. | researchgate.net |

| Fe3O4@SiO2@5-SA | Magnetic nanocatalyst | Highly active, recyclable, acidic | Ethanol | researchgate.net |

| p-Dodecylbenzensulfonic acid (DBSA) | Surfactant-type Brønsted acid | Inexpensive, non-toxic, efficient in water | Water | rsc.orgnih.gov |

| Ionic Liquids (e.g., [Bmim]CF3SO3) | Catalyst and solvent | Reusable, no separate catalyst needed | Neat | rsc.org |

This table presents a selection of environmentally benign catalysts used for the synthesis of quinoxaline derivatives.

Flow Chemistry and Microwave-Assisted Synthesis Optimization

To enhance reaction efficiency, reduce energy consumption, and improve safety, modern synthetic chemistry has increasingly adopted technologies like microwave irradiation and continuous flow processing. uc.pt These methods offer significant advantages over conventional batch heating.

Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat through dielectric heating when subjected to a microwave field. This internal, rapid heating can dramatically reduce reaction times—from hours to mere minutes—and often leads to higher yields and product purity. The synthesis of quinoxaline derivatives has been shown to be significantly accelerated by microwave irradiation, often in solvent-free or minimal solvent conditions. acs.orguc.pt For example, a simple and efficient method for synthesizing 2-quinoxalinone-3-hydrazone derivatives has been developed using microwave irradiation.

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters, enhanced safety, and potential for seamless multi-step synthesis and purification. acs.orgdurham.ac.uk In a flow system, reagents are pumped through tubes or channels where they mix and react. This setup is particularly advantageous for handling hazardous intermediates, such as diazoketones, which can be generated and consumed in situ without isolation. acs.orgnih.gov A multi-step flow synthesis for quinoxalines has been developed that starts from acyl chlorides, generates the diazoketone intermediate, and proceeds to the final quinoxaline product with in-line purification using supported scavengers. acs.orgdurham.ac.uk This method not only improves safety but also reduces waste and operator exposure to toxic reagents like phenylenediamines. acs.orgnih.gov Furthermore, photochemical reactions to produce complex quinoxaline derivatives have been successfully integrated into continuous-flow systems, demonstrating the versatility of this technology. chim.it

| Technology | Methodology | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Batch reaction with microwave heating | Drastically reduced reaction times, higher yields, energy efficiency. | Synthesis of 2-quinoxalinone-3-hydrazone derivatives. | |

| Continuous Flow Chemistry | Reagents pumped through a reactor | Enhanced safety, superior process control, easy scale-up, in-line purification. | Multi-step synthesis of quinoxalines from acyl chlorides via diazoketone intermediates. | acs.orgdurham.ac.uknih.gov |

| Photochemical Flow Synthesis | Visible-light photoredox catalysis in a flow system | Mild conditions, high functional group compatibility, telescoped reactions. | Three-step continuous-flow synthesis of polycyclic quinoxalines. | chim.it |

This table compares microwave-assisted and flow chemistry techniques for the synthesis of quinoxaline derivatives.

Chemical Reactivity and Strategic Derivatization of 1 Quinoxalin 2 Yl Propan 2 Ol

Functional Group Transformations of the Alcohol Moiety

The secondary alcohol group on the propane (B168953) chain is a primary site for chemical modification, allowing for oxidation, reduction, and the introduction of various functional groups through esterification and etherification, as well as the formation of nitrogen and sulfur-containing analogues.

Selective Oxidation and Reduction Reactions

The secondary alcohol in 1-(Quinoxalin-2-yl)propan-2-ol can be selectively oxidized to its corresponding ketone, 1-(Quinoxalin-2-yl)propan-2-one . This transformation is a fundamental reaction in organic synthesis, and various reagents can be employed to achieve this conversion with high efficiency. The reaction of 2-(dibromomethyl)-quinoxaline has been shown to produce a dimeric diketone, indicating the stability of the ketone intermediate that would be formed from oxidation. arkat-usa.org

Conversely, while the alcohol group is already in a reduced state, the quinoxaline (B1680401) ring itself can undergo reduction. Catalytic hydrogenation or the use of chemical reducing agents can selectively reduce the pyrazine (B50134) portion of the heterocyclic system, leading to dihydro- or tetrahydroquinoxaline derivatives. This alters the electronic and conformational properties of the core structure.

Table 1: Plausible Oxidation and Reduction Reactions

This table outlines potential reagents and conditions for the oxidation of the alcohol and reduction of the quinoxaline ring, based on established chemical principles.

| Transformation | Reagent(s) | Expected Product |

| Alcohol Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane, Swern oxidation (Oxalyl chloride, DMSO, Et₃N) | 1-(Quinoxalin-2-yl)propan-2-one |

| Ring Reduction | H₂, Pd/C or PtO₂ | 1-(1,2,3,4-Tetrahydroquinoxalin-2-yl)propan-2-ol |

| Ring Reduction | Sodium borohydride (B1222165) (NaBH₄) in acidic medium | 1-(1,2-Dihydroquinoxalin-2-yl)propan-2-ol |

Esterification and Etherification Reactions

The hydroxyl group of This compound can be readily converted into esters and ethers, which are valuable for modifying the compound's physical properties and for serving as protecting groups.

Esterification: Acylation of the secondary alcohol can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base. More contemporary methods utilize transesterification, where an excess of a simple ester (e.g., vinyl acetate) is reacted with the alcohol. acs.org N-Heterocyclic carbenes (NHCs) have emerged as highly efficient organocatalysts for such transesterification/acylation reactions, proceeding with low catalyst loadings at room temperature. acs.orgorganic-chemistry.orgnih.gov Additionally, metal-free oxidative esterification using oxygen as the oxidant has been reported, promoted by ionic liquids that activate the alcohol via hydrogen bonding. nih.gov

Etherification: The formation of ethers can be accomplished via the classic Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves light-promoted nickel-catalyzed etherification, which has been demonstrated for coupling various alcohols with aryl electrophiles. liv.ac.uk

Table 2: Representative Esterification and Etherification Reactions

This table summarizes common methods for converting the alcohol moiety into esters and ethers.

| Reaction | Reagents | Catalyst/Conditions | Product Type |

| Acylation | Acetic anhydride, Pyridine (B92270) | Room Temperature | Acetate Ester |

| Transesterification | Vinyl acetate | N-Heterocyclic Carbene (NHC) | Acetate Ester |

| Williamson Ether Synthesis | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | THF, 0 °C to RT | Methyl Ether |

Formation of Nitrogen and Sulfur Containing Derivatives

The introduction of nitrogen and sulfur functionalities in place of the hydroxyl group significantly expands the chemical space of accessible derivatives. A common and effective strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution.

First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. This activated intermediate can then be readily displaced by a variety of nitrogen (e.g., amines, azide) or sulfur (e.g., thiols, thiocyanate) nucleophiles. This Sₙ2-type reaction provides a versatile route to compounds such as 2-(2-azidopropyl)quinoxaline or 1-(quinoxalin-2-yl)propane-2-thiol . While direct synthesis from a quinoxaline-thione has been reported for S-alkylation nih.govacs.org, the activation-substitution pathway is a more general approach starting from the alcohol.

Table 3: Synthesis of Nitrogen and Sulfur Derivatives via Activation and Substitution

This table illustrates the two-step pathway for generating nitrogen and sulfur-containing analogs.

| Step | Reagent(s) | Intermediate/Product |

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(Quinoxalin-2-yl)propan-2-yl tosylate |

| 2. N-Substitution | Sodium azide (B81097) (NaN₃) | 2-(2-Azidopropyl)quinoxaline |

| 2. N-Substitution | Piperidine | 2-(2-(Piperidin-1-yl)propyl)quinoxaline |

| 2. S-Substitution | Sodium thiomethoxide (NaSMe) | 2-(2-(Methylthio)propyl)quinoxaline |

Quinoxaline Ring Functionalization and Substitution Chemistry

The quinoxaline ring itself possesses a rich and varied reactivity, enabling functionalization through both electrophilic and nucleophilic substitution pathways.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoxaline nucleus typically occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyrazine ring. The position of substitution is directed by the existing substituents. For This compound , the 2-alkyl group is a weak activating group. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to yield substitution products primarily at the C-6 and C-7 positions.

A notable example involves the Friedel-Crafts reaction of the isomeric tertiary alcohol, 2-(quinoxalin-2-yl)propan-2-ol , with benzene in the presence of triflic acid, which results in the formation of 2-(2-phenylpropan-2-yl)quinoxaline . nsf.gov This demonstrates that under strongly acidic conditions, the quinoxaline ring can act as an electrophile precursor for C-C bond formation.

Nucleophilic Aromatic Substitution Reactions

The pyrazine ring of the quinoxaline system is inherently electron-deficient and thus susceptible to nucleophilic attack. While traditional nucleophilic aromatic substitution (SₙAr) requires a leaving group (like a halogen) on the ring, recent advances have demonstrated the feasibility of direct C-H functionalization.

This reaction, known as oxidative nucleophilic substitution of hydrogen (ONSH), allows for the addition of strong nucleophiles, particularly carbon-based ones like organolithium or Grignard reagents, directly to the quinoxaline ring. mdpi.comup.ac.za For a 2-substituted quinoxaline such as This compound , studies on analogous systems show that nucleophilic attack preferentially occurs at the C-3 position. mdpi.comdntb.gov.uadoaj.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the C-3 position, followed by oxidative rearomatization to yield the 2,3-disubstituted quinoxaline product. mdpi.commdpi.com This provides a powerful method for introducing alkyl, aryl, and alkynyl groups at the C-3 position. Another strategy to enhance reactivity towards nucleophiles is through the formation of quinoxaline N-oxides , which further activates the ring system. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org For a molecule like this compound to undergo these reactions, it would typically first need to be halogenated, for example, at the 3-position or on the benzo ring of the quinoxaline core, to provide a suitable electrophilic partner for the coupling reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. Should a halo-derivative of this compound be prepared, it could undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. researchgate.net The choice of catalyst and conditions can be crucial for achieving high yields, as demonstrated in the synthesis of various substituted quinoxalines. researchgate.net A study on the Suzuki-Miyaura cross-coupling of 5-bromoindazoles, which are structurally related to haloquinoxalines, highlights the effectiveness of Pd(dppf)Cl₂ as a catalyst. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A halo-substituted this compound could be coupled with various alkynes to generate alkynyl-substituted quinoxalines. These products can serve as versatile intermediates for further transformations. scirp.org The reaction is typically carried out under mild conditions, often at room temperature, with an amine base like triethylamine (B128534) which can also act as the solvent. wikipedia.orgbeilstein-journals.org An analogous reaction involving the Sonogashira coupling of 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol demonstrates the feasibility of such couplings on a heterocyclic compound bearing a propan-2-ol side chain. grafiati.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated derivative of this compound could be aminated via the Buchwald-Hartwig reaction to introduce a wide array of amino groups. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, and a base. organic-chemistry.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl halides, often under mild conditions. wikipedia.org

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative of this compound

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Halo-quinoxalinylpropanol + Aryl/Vinylboronic acid/ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃) | Aryl/Vinyl-substituted quinoxalinylpropanol |

| Sonogashira | Halo-quinoxalinylpropanol + Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Alkynyl-substituted quinoxalinylpropanol |

| Buchwald-Hartwig | Halo-quinoxalinylpropanol + Primary/Secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Amino-substituted quinoxalinylpropanol |

Formation of Novel Condensed Heterocyclic Systems Incorporating the Quinoxaline Core

The quinoxaline moiety serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These annulation and cyclization reactions often lead to compounds with interesting photophysical or biological properties.

Annulation Reactions Leading to Fused Quinoxalines

Annulation reactions involving the quinoxaline core can lead to the formation of various fused systems, such as pyrrolo[1,2-a]quinoxalines and imidazo[1,2-a]quinoxalines. acs.orgnih.govdntb.gov.uasioc-journal.cnrsc.orgnih.gov

One notable approach is the annulation of 2-alkylquinoxalines. acs.orgnih.govdntb.gov.ua In an interesting discovery, the attempted cyclometalation of 2-methyl-3-phenylquinoxaline (B157063) with Ir(acac)₃ did not yield the expected complex but instead resulted in an annulation reaction to form 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline, with glycerol (B35011) acting as a reactant. acs.orgnih.gov This suggests that this compound, as a 2-substituted quinoxaline, could potentially undergo similar iridium-catalyzed annulation reactions to form a pyrrolo[1,2-a]quinoxaline (B1220188) derivative with a hydroxylated side chain.

Another strategy involves the iodine-catalyzed cascade coupling for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via sp³ and sp² C-H cross-dehydrogenative coupling. rsc.org This metal-free process offers a green and efficient route to these fused systems. Furthermore, copper-catalyzed cascade reactions of 2-formylazoles with o-aminoiodoarenes have been developed to produce pyrrolo[1,2-a]quinoxalines in good to high yields. sioc-journal.cn

Imidazo[1,2-a]quinoxalines can be synthesized through the denitrogenative annulation of tetrazolo[1,5-a]quinoxalines. nih.gov This reaction competes with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the outcome depending on the reaction conditions and the nature of the alkyne used. nih.gov

Table 2: Examples of Annulation Reactions for the Synthesis of Fused Quinoxaline Systems

| Fused System | Starting Materials (General) | Catalyst/Reagents | Key Features |

| Pyrrolo[1,2-a]quinoxaline | 2-Alkylquinoxaline, Glycerol | Ir(acac)₃ | Iridium-catalyzed annulation. acs.orgnih.gov |

| Pyrrolo[1,2-a]quinoxaline | Quinoxaline, Ketone | I₂, DMSO | Iodine-catalyzed C-H cross-dehydrogenative coupling. rsc.org |

| Imidazo[1,2-a]quinoxaline | Tetrazolo[1,5-a]quinoxaline, Alkyne | Iron porphyrin catalyst, Zn | Denitrogenative annulation. nih.gov |

Cyclization Reactions Involving the Propanol (B110389) Side Chain

The propan-2-ol side chain of this compound offers a reactive handle for intramolecular cyclization reactions, potentially leading to novel heterocyclic structures fused to the quinoxaline core.

A closely related example is the intramolecular cyclization of 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol, where the hydroxyethyl (B10761427) group reacts with a bromine atom at the 2-position of the imidazole (B134444) ring to form a 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole. grafiati.com This reaction highlights the potential for the hydroxyl group of the propanol side chain in this compound to act as a nucleophile in an intramolecular cyclization, especially if an electrophilic center is present at the 3-position of the quinoxaline ring.

Furthermore, intramolecular cyclizations are a common strategy for synthesizing fused quinoxaline derivatives. For instance, substituted pyrrolo[2,3-b]quinoxalines have been prepared from allyl-3-chloroquinoxaline-2-ylamine via a palladium-mediated intramolecular cyclization. encyclopedia.pub While this example involves an amine and an alkene, it demonstrates the principle of using a side chain to form a new ring fused to the quinoxaline system.

Main group metal Lewis acids, such as stannous chloride and indium(III) chloride, have been shown to catalyze the intramolecular hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to form quinoxalines. rsc.orgrsc.org This indicates that the propanol side chain in this compound, after suitable modification to introduce an alkyne or another reactive group, could participate in similar metal-catalyzed intramolecular cyclizations.

Table 3: Potential Intramolecular Cyclization Pathways for this compound Derivatives

| Precursor Type | Reaction Type | Catalyst/Reagents | Product Type (Hypothetical) |

| 1-(3-Haloquinoxalin-2-yl)propan-2-ol | Intramolecular O-alkylation | Base | Oxazolo[3,2-a]quinoxalinium derivative |

| Modified this compound with a terminal alkyne at the 3-position | Intramolecular hydroalkoxylation | Metal catalyst (e.g., Au, Pt) | Furo[2,3-b]quinoxaline derivative |

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Analogs of 1 Quinoxalin 2 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of quinoxaline (B1680401) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 2-(quinoxalin-2-yl)propan-2-ol, the proton on the pyrazine (B50134) ring of the quinoxaline core appears as a singlet at 9.05 ppm. nsf.gov The aromatic protons on the benzene (B151609) ring typically resonate between 7.78 and 8.16 ppm. The methyl protons of the propan-2-ol side chain are observed as a singlet at 1.72 ppm, integrating to six protons. nsf.gov For analogs, such as those with trifluoromethyl groups, the methylene (B1212753) protons adjacent to the chiral center appear as distinct doublets due to their diastereotopic nature, for instance at 4.55 and 3.77 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. For 2-(quinoxalin-2-yl)propan-2-ol, the carbon of the pyrazine ring C3 is observed at 160.5 ppm, while the carbons of the benzene ring appear in the 128.8-142.5 ppm range. nsf.gov The carbon bearing the hydroxyl group (C2 of the propanol (B110389) chain) resonates at 71.6 ppm, and the methyl carbons are found at 30.3 ppm. nsf.gov Studies on various substituted quinoxalines show that substituent effects are generally additive, allowing for predictable shifts in the carbon signals, which aids in the analysis of new analogs. rsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to definitively correlate proton and carbon signals, confirming the connectivity of the entire molecule.

Table 1: Representative NMR Data for Quinoxaline Analogs

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| 2-(Quinoxalin-2-yl)propan-2-ol nsf.gov | ¹H | 9.05 | s (1H, H3) |

| ¹H | 8.16-8.09 | m (2H, Ar-H) | |

| ¹H | 7.81-7.78 | m (2H, Ar-H) | |

| ¹H | 1.72 | s (6H, 2xCH₃) | |

| ¹³C | 160.5 | C2' | |

| ¹³C | 142.5, 141.6, 140.2 | Quaternary Ar-C | |

| ¹³C | 130.4, 129.6, 129.1, 128.8 | Ar-CH | |

| ¹³C | 71.6 | C2 | |

| ¹³C | 30.3 | 2xCH₃ | |

| 3-(1,1,1-Trifluoro-2-hydroxy-3-(quinoxalin-2-yl)propan-2-yl)-2H-chromen-2-one nih.gov | ¹H | 8.95 | s (1H, H3') |

| ¹H | 4.55 | d (1H, J=14.8 Hz, CH₂) | |

| ¹H | 3.77 | d (1H, J=14.9 Hz, CH₂) | |

| ¹³C | 153.9 | C2' | |

| ¹³C | 76.8 | q (J=27.3 Hz, C2) | |

| ¹³C | 36.1 | CH₂ |

Note: NMR data can vary slightly based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. nih.gov For nitrogen-containing heterocycles like 1-(quinoxalin-2-yl)propan-2-ol, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used. nih.govcopernicus.org

For the related compound 2-(quinoxalin-2-yl)propan-2-ol, the calculated mass for the protonated molecule [M+H]⁺ (C₁₁H₁₃N₂O) is 189.1022. HRMS analysis confirms this with a found mass of 189.1026, which is well within the acceptable margin of error, thereby verifying the molecular formula. nsf.gov This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net Tandem mass spectrometry (MS/MS) can further elucidate the structure by analyzing fragmentation patterns, which often involve characteristic losses from the quinoxaline core and the aliphatic side chain. nih.gov

Infrared and Ultraviolet-Visible Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying key functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a quinoxaline derivative provides clear signatures for its functional groups. scialert.net For an alcohol like this compound, a broad absorption band corresponding to the O-H stretch of the hydroxyl group is expected in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol side chain are found just below 3000 cm⁻¹. scialert.net The C=N stretching vibration within the quinoxaline ring gives rise to a characteristic peak around 1615-1500 cm⁻¹. mdpi.comiosrphr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinoxaline and its analogs is characterized by absorptions originating from electronic transitions within the aromatic system. rasayanjournal.co.in Typically, strong absorption bands are observed in the UV region. The spectrum for quinoxaline derivatives generally shows two main absorption regions. The first, around 250 nm, is attributed to π-π* transitions within the benzenoid part of the molecule. A second, longer-wavelength absorption, often seen above 300 nm, corresponds to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine ring. rasayanjournal.co.in The exact position and intensity of these bands can be influenced by substituents on the quinoxaline ring and the solvent used. rasayanjournal.co.in

Table 2: Spectroscopic Data for Functional Group Identification in Quinoxaline Analogs

| Spectroscopic Technique | Region/Wavelength | Assignment | Reference |

|---|---|---|---|

| Infrared (IR) | ~3400 cm⁻¹ | O-H stretch (alcohol) | mdpi.com |

| 3100-3000 cm⁻¹ | Aromatic C-H stretch | scialert.net | |

| 3000-2850 cm⁻¹ | Aliphatic C-H stretch | scialert.net | |

| 1616-1529 cm⁻¹ | C=N / Aromatic ring stretch | mdpi.com | |

| UV-Visible | ~252 nm | π-π* transition | rasayanjournal.co.in |

| ~397-442 nm | n-π* transition | rasayanjournal.co.in |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. tandfonline.comnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the atoms. For chiral molecules like this compound, X-ray analysis of a single crystal of an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration (R or S). researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Assignment

For chiral molecules, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for assigning the absolute configuration in solution. nih.govacs.org These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of a chiral molecule. acs.org The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint of a specific enantiomer. In a study on steroidal quinoxalines, positive Cotton effects observed in the CD spectra were used to assign the P-helicity of the molecules. mdpi.com The sign of the Cotton effect is directly related to the spatial arrangement of the chromophores and the chiral center. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.gov It is highly sensitive to the three-dimensional structure and absolute configuration of a molecule. d-nb.info The experimental VCD spectrum is often compared with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (R or S). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution. nih.govd-nb.info This combined experimental and theoretical approach is a robust method for stereochemical elucidation, especially when single crystals for X-ray analysis are not obtainable. d-nb.info

Computational Chemistry and Theoretical Investigations of 1 Quinoxalin 2 Yl Propan 2 Ol and Its Derivatives

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

The electronic structure of 1-(Quinoxalin-2-yl)propan-2-ol can be described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Theoretical studies on various quinoxaline (B1680401) derivatives have shown that modifications to the substituent groups can significantly alter these frontier orbital energies, thereby tuning the electronic properties of the molecule. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies of this compound and a Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -6.25 | -1.50 | 4.75 |

| 1-(6-nitroquinoxalin-2-yl)propan-2-ol | -6.80 | -2.10 | 4.70 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies can provide insights into its reactivity towards various chemical reagents and help elucidate potential reaction mechanisms. DFT calculations can be employed to model the pathways of chemical reactions, identifying transition states and intermediates to determine the most energetically favorable route. scispace.comiiste.org

For instance, the synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. DFT can be used to model this reaction, providing details about the bond-forming and bond-breaking processes at the atomic level. scispace.com Similarly, reactions involving the hydroxyl group of the propanol (B110389) side chain, such as esterification or oxidation, can be computationally investigated to predict their feasibility and outcomes.

Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its interactions with solvent molecules and other solutes. By simulating the molecule in a solvent box (e.g., water or an organic solvent), it is possible to observe how the solvent molecules arrange themselves around the solute and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

These simulations are particularly useful for understanding the intermolecular forces at play, such as hydrogen bonding between the hydroxyl group of the propanol side chain and solvent molecules, as well as π-π stacking interactions involving the quinoxaline ring. The dynamics of these interactions are crucial for predicting the solubility, aggregation behavior, and transport properties of the compound.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming chemical structures. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. scispace.com

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. uncw.edu By averaging these tensors over the different conformations of the molecule, weighted by their Boltzmann populations, a theoretical NMR spectrum can be generated. uncw.edu Comparing this predicted spectrum with the experimental one can aid in the assignment of peaks and provide confidence in the determined structure. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions. scispace.com

Conformational analysis is a key component of these predictions, as the spectroscopic parameters are sensitive to the molecule's geometry. By identifying the low-energy conformers of this compound and calculating their spectroscopic properties, a more accurate and realistic theoretical spectrum can be obtained.

In Silico Ligand-Target Docking for Mechanistic Hypothesis Generation

In silico ligand-target docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (target). This method is widely used in drug discovery to screen for potential drug candidates and to generate hypotheses about their mechanism of action. For this compound, molecular docking could be used to explore its potential biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. By docking the molecule against a panel of known biological targets, it may be possible to identify proteins with which it interacts favorably. For example, numerous studies have shown that quinoxaline derivatives can act as inhibitors of various enzymes, such as α-glucosidase or kinases. rsc.orgekb.egnih.gov Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, providing a structural basis for the molecule's potential biological activity. nih.gov

Table 2: Illustrative Docking Scores of this compound against Hypothetical Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Alpha-Glucosidase | 2ZEO | -7.5 | ASP215, GLU277, ARG442 |

| p38α MAP Kinase | 1A9U | -8.2 | LYS53, MET109, THR106 |

| VEGFR-2 | 2OH4 | -6.9 | CYS919, ASP1046, GLU885 |

Note: These docking scores and interacting residues are for illustrative purposes and would require actual docking calculations to be determined.

These in silico predictions can then guide experimental studies to validate the hypothesized mechanism of action. semanticscholar.org

Exploration of Molecular Interactions in Biological Systems Through in Vitro Studies

Investigations into Enzyme Inhibition Mechanisms (In Vitro)

Quinoxaline (B1680401) derivatives are recognized for their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. ekb.eg

Kinase Activity Modulation Studies (e.g., Akt kinase inhibition)

Studies on structurally related compounds, such as certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, have shown inhibition of Akt kinase, a key enzyme in cell survival and proliferation pathways. tandfonline.com Future in vitro kinase assays would be necessary to determine if 1-(Quinoxalin-2-yl)propan-2-ol exhibits similar inhibitory activity against Akt or other kinases.

Other Enzymatic Target Engagements and Their Molecular Basis

The quinoxaline core can be found in inhibitors of various other enzymes, including topoisomerase II and apoptosis signal-regulated kinase 1 (ASK1). nih.govnih.gov Determining the enzymatic targets of this compound would require screening against a panel of purified enzymes to identify specific interactions and elucidate the molecular basis of any observed inhibition.

Receptor Binding Profile Analyses (In Vitro)

The interaction of quinoxaline derivatives with cellular receptors has also been a subject of investigation. For example, specific quinoxaline-based ligands have been developed to selectively bind to serotonin receptor subtypes, such as 5-HT3A and 5-HT3AB. nih.gov Radioligand binding assays would be required to establish the receptor binding profile of this compound and determine its affinity and selectivity for various receptors.

Cell-Based Assays for Antiproliferative Effects on Specific Cell Lines

A common starting point for evaluating the anticancer potential of novel compounds is to assess their ability to inhibit the growth of cancer cell lines in vitro. researchgate.netnih.gov

Assessment of Cell Cycle Perturbation at the Molecular Level

Certain quinoxaline derivatives have been shown to induce cell cycle arrest, a key mechanism for controlling cell proliferation. nih.gov Should this compound demonstrate antiproliferative activity, subsequent studies using techniques like flow cytometry would be needed to analyze its effect on the cell cycle phases. Molecular analyses would then be required to investigate changes in the expression levels of key cell cycle regulatory proteins.

Induction of Apoptotic Pathways and Associated Biomarkers

The induction of apoptosis, or programmed cell death, is a desirable characteristic for anticancer agents. nih.govnih.gov Various quinoxaline-containing compounds have been reported to trigger apoptosis in cancer cells. nih.govnih.gov To determine if this compound has a similar effect, in vitro assays such as Annexin V-FITC/propidium iodide staining would be necessary. Further investigation into the molecular mechanism would involve measuring the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Detailed structure-activity relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target. Such studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified, followed by in vitro assays to measure the resulting changes in biological activity, such as binding affinity or enzyme inhibition.

Impact of Substituent Variation on Binding Affinity and Selectivity

For the broader class of quinoxaline derivatives, SAR studies have demonstrated that the nature and position of substituents on the quinoxaline ring system can significantly influence their biological activity. For instance, in various studies on anticancer quinoxalines, the introduction of electron-withdrawing or electron-donating groups at different positions has been shown to modulate their potency and selectivity. However, no specific in vitro studies detailing the impact of substituent variations on the this compound scaffold have been identified. Research that systematically explores how modifications to the quinoxaline ring or the propanol (B110389) side chain of this specific compound affect its binding affinity and selectivity for any given biological target is not available in the reviewed literature.

Interactive Data Table: Hypothetical SAR Data for this compound Analogs

As no experimental data is available, the following table is a hypothetical representation of what an SAR study might reveal. The values presented are for illustrative purposes only and are not based on actual research findings.

| Compound ID | Substituent on Quinoxaline Ring | Modification on Propanol Chain | Target Binding Affinity (Kd, nM) - Hypothetical |

| 1 | H | -OH | Data not available |

| 1a | 6-Cl | -OH | Data not available |

| 1b | 7-OCH3 | -OH | Data not available |

| 1c | H | =O (ketone) | Data not available |

| 1d | H | -NH2 | Data not available |

Stereochemical Influence on Molecular Recognition Processes

The this compound molecule contains a chiral center at the 2-position of the propanol side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-(quinoxalin-2-yl)propan-2-ol). It is well-established in medicinal chemistry that stereochemistry can play a crucial role in molecular recognition, with one enantiomer often exhibiting significantly higher affinity or a different pharmacological profile compared to the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

Despite the importance of stereochemistry, there are no published in vitro studies that have investigated the stereoselective binding or activity of the individual enantiomers of this compound. Research on other quinoxaline derivatives has occasionally noted stereospecific effects, but this information cannot be directly extrapolated to the target compound. Therefore, the influence of the stereochemistry of the hydroxyl group on the propanol side chain on the molecular recognition processes of this compound remains an uninvestigated area.

Elucidation of Mechanism of Action at the Molecular and Cellular Level (In Vitro)

Determining the mechanism of action of a compound involves identifying its molecular target(s) and the subsequent cellular pathways it modulates. In vitro assays are critical in this process and can include enzyme inhibition assays, receptor binding studies, and cell-based assays to measure effects on signaling pathways, gene expression, or cell viability.

For the quinoxaline class of compounds, a wide array of mechanisms of action have been reported, including but not limited to, inhibition of protein kinases, topoisomerases, and activity as receptor antagonists. However, specific in vitro studies aimed at elucidating the molecular and cellular mechanism of action for this compound are absent from the scientific literature. Consequently, its molecular targets and the cellular responses it may trigger are currently unknown.

Applications in Advanced Chemical Sciences and Materials Research

Utilization as a Versatile Synthetic Synthon for Complex Organic Molecules

The term "synthon" refers to a conceptual unit within a molecule that aids in planning its synthesis. While specific research detailing 1-(quinoxalin-2-yl)propan-2-ol as a synthon is not extensively documented, the general reactivity of the quinoxaline (B1680401) core suggests its potential in synthetic strategies. youtube.comyoutube.comyoutube.com Quinoxaline derivatives are key intermediates in the synthesis of various organic compounds. nih.gov The classic and most effective method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.govresearchgate.net This fundamental reaction has been adapted using various catalysts and conditions to produce a wide array of substituted quinoxalines. nih.govsapub.org

The structural components of this compound, namely the quinoxaline nucleus and the propan-2-ol side chain, offer multiple sites for chemical modification. The nitrogen atoms in the pyrazine (B50134) ring can be quaternized, and the benzene (B151609) ring can undergo electrophilic substitution. The secondary alcohol group on the side chain can be oxidized to a ketone, esterified, or used as a handle for further molecular elaboration, making it a potentially versatile building block for more complex molecules.

Integration into Polymeric Structures and Organic Frameworks

The incorporation of quinoxaline units into larger macromolecular structures like polymers and covalent organic frameworks (COFs) is an area of growing interest. A new synthetic method has been developed for creating highly ordered two-dimensional nanoporous COFs based on a quinoxaline backbone. nih.gov These quinoxaline-based COFs are notable because they allow for postsynthetic modifications, enabling the introduction of different chemical functionalities within their nanopores, including the ability to cross-link layers. nih.gov Membranes fabricated from these novel 2D-COFs have demonstrated highly selective separations, with performance significantly enhanced after cross-linking. nih.gov

While direct integration of this compound into such frameworks has not been specifically reported, its hydroxyl functionality provides a reactive site that could be utilized for polymerization or for grafting onto existing polymer chains or framework nodes. This could impart the electronic and photophysical properties of the quinoxaline moiety to the resulting material.

Role in the Design of Optical and Electronic Materials

Quinoxaline derivatives are recognized for their applications in technology, including as electroluminescent materials, fluorescent dyes, and semiconductors. nih.gov Their planar, conjugated structure often leads to desirable photophysical properties. mdpi.com

Quinoxaline-2(1H)-ones, which are structurally related to the quinoxaline core, have been investigated for their fluorescence properties and applications in chemosensing and biosensing. unamur.be The modification of the quinoxaline skeleton is a strategy for designing dyes for applications such as visible light photoinitiators. mdpi.comnih.gov These compounds can absorb light and form long-lived excited states, which is crucial for initiating photochemical reactions. mdpi.com The introduction of different substituents onto the quinoxaline ring system allows for the tuning of their absorption and emission characteristics. For instance, modifying quinoline (B57606) derivatives to quinoxaline derivatives can shift the fluorescence band to longer wavelengths. nih.gov Although specific data for this compound is scarce, its core structure is a known chromophore.

The quinoxaline moiety is a valuable component in the design of organic semiconductors and dyes for various electronic applications. nih.gov New quinoxaline-based derivatives have been synthesized and used as organic semiconductors in organic thin-film transistors (OTFTs), exhibiting p-channel characteristics. researchgate.net Furthermore, D-A-π-A (Donor-Acceptor-π bridge-Acceptor) organic dyes containing a 2,3-diphenylquinoxaline (B159395) core have been designed as sensitizers for TiO2-based photoanodes in dye-sensitized photoelectrochemical cells for water splitting. unisi.it Pyrazino[2,3-g]quinoxaline has also been used as a π-linker in D–π–A dyes for solar cell applications, achieving significant power conversion efficiencies. rsc.org Novel styryl dyes derived from quinoxaline have been synthesized and their coloristic and dyeing properties studied. researchgate.net These dyes have been applied to polyacrylic fibers, demonstrating their potential in the textile industry. dntb.gov.uasemanticscholar.org

Investigation as Corrosion Inhibition Agents: Experimental and Theoretical Aspects

Quinoxaline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. srce.hrorientjchem.org Their inhibitory action is attributed to the presence of the -C=N- group, electronegative nitrogen atoms, and the π-electrons of the aromatic system, which facilitate the adsorption of the molecules onto the metal surface. imist.ma This adsorption creates a protective film that blocks the active sites for corrosion. acs.orgnih.gov

Numerous studies have employed both experimental techniques (such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy) and theoretical calculations (like Density Functional Theory and Molecular Dynamics simulations) to investigate the efficacy and mechanism of quinoxaline-based inhibitors. srce.hrimist.maresearchgate.netimist.ma

Experimental findings consistently show that the inhibition efficiency of quinoxaline derivatives increases with their concentration. acs.orgresearchgate.net For example, studies on various derivatives have reported high inhibition efficiencies, often exceeding 85% or even 95% at optimal concentrations. srce.hrresearchgate.netimist.ma Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.netresearchgate.net

The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir or Frumkin isotherms, suggesting a strong interaction with the metal. imist.maacs.orgimist.ma Thermodynamic parameters derived from these studies often point towards a combination of physical (electrostatic) and chemical (coordinative bonding) adsorption mechanisms. nih.gov

Theoretical studies complement these experimental findings by providing insights at the molecular level. Quantum chemical calculations help to correlate the molecular structure of the inhibitors with their performance, highlighting the importance of factors like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electron donating ability of the molecule. nih.govresearchgate.net Molecular dynamics simulations are used to model the adsorption of the inhibitor molecules on the metal surface, providing a visual representation of the protective layer formed. imist.maresearchgate.net

While this compound has not been the specific subject of many of these published studies, the extensive research on analogous quinoxaline compounds strongly suggests its potential as an effective corrosion inhibitor. The presence of the quinoxaline core, combined with the oxygen atom in the propan-2-ol side chain, provides multiple active centers for adsorption onto a metal surface.

| Quinoxaline Derivative | Concentration (M) | Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | 1 x 10-3 | 98.1 | Mixed | Langmuir | researchgate.net |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 1 x 10-3 | 89.07 | Cathodic | Langmuir | imist.maimist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 1 x 10-3 | 87.64 | Cathodic | Langmuir | imist.maimist.ma |

| 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl)propan-1-one (Mt-3-PQPP) | Not Specified | High | Mixed | Langmuir | nih.gov |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 1 x 10-3 | 92 | Mixed | Langmuir | researchgate.net |

Development of Chemical Probes and Sensors

The inherent photophysical properties of the quinoxaline core make it an excellent platform for the development of chemical sensors. mdpi.com Quinoxaline-based systems have been designed as chemosensors for detecting a variety of analytes, including cations, anions, and small molecules. mdpi.com Their mechanism of action often relies on a change in their fluorescence or color upon interaction with the target analyte. mdpi.comrsc.org

For instance, quinoxaline derivatives have been successfully employed as fluorescent pH sensors, demonstrating changes in their emission spectra in response to variations in acidity. mdpi.com Water-soluble quinoxaline derivatives have been developed for pH measurements in acidic aqueous media, a significant achievement given the typically low solubility of such compounds. mdpi.com Other applications include the design of colorimetric indicators for detecting volatile amines, which can be useful for monitoring food spoilage. mdpi.com Furthermore, quinoxaline-based nanoprobes have been developed for the selective detection of biologically relevant molecules like adenine (B156593) in aqueous and biological samples. semanticscholar.org The design of these sensors often involves functionalizing the quinoxaline ring with specific recognition moieties that selectively bind to the target analyte, triggering a measurable optical response.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that, while effective, often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. jocpr.com The future of synthesizing 1-(quinoxalin-2-yl)propan-2-ol and its analogs lies in the adoption of green chemistry principles. ekb.egbenthamdirect.com Research in this area should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas of focus include:

Catalytic Processes: The exploration of novel catalysts, such as biocatalysts or earth-abundant metal catalysts, could lead to more efficient and selective syntheses. tandfonline.com For instance, cobalt-catalyzed dehydrogenative coupling reactions have shown promise for the atom-economical synthesis of quinoxalines. rsc.orgresearchgate.net

Green Solvents: A shift away from volatile organic solvents towards greener alternatives like water, ethanol (B145695), or natural deep eutectic solvents (NADESs) is crucial. jocpr.comrsc.org Recent studies have demonstrated the successful synthesis of functionalized quinoxalines in NADESs with high yields and rapid reaction times. rsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasonic waves can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com

Renewable Starting Materials: Investigating the use of bio-based starting materials, such as ethyl gallate, can contribute to a more sustainable synthetic pathway for quinoxaline derivatives. jocpr.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Catalytic Processes | High efficiency, selectivity, and reusability of catalysts. tandfonline.com | Biocatalysis, earth-abundant metal catalysis. |

| Green Solvents | Reduced environmental impact and improved safety. jocpr.comrsc.org | Water-based synthesis, deep eutectic solvents. |

| Alternative Energy | Faster reaction rates and lower energy consumption. benthamdirect.com | Microwave-assisted synthesis, sonochemistry. |

| Renewable Feedstocks | Reduced reliance on fossil fuels and enhanced sustainability. jocpr.com | Bio-based starting materials. |

By embracing these sustainable approaches, the synthesis of this compound can become more cost-effective and environmentally responsible, aligning with the global push for sustainable development in the chemical industry. tandfonline.com

Deeper Mechanistic Understanding of Molecular Interactions in Diverse Chemical Environments

A thorough understanding of the molecular interactions of this compound is paramount for predicting its behavior in various chemical and biological systems. Future research should employ a combination of experimental and computational techniques to elucidate these interactions in detail.

Key areas for investigation include:

Spectroscopic and Crystallographic Studies: Advanced techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy can provide precise information about the three-dimensional structure and intermolecular interactions of the compound.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how this compound interacts with biological targets, such as enzymes and receptors. ekb.eg These studies can help in identifying potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of analogs of this compound, researchers can establish clear relationships between chemical structure and biological activity. nih.govmdpi.com This knowledge is crucial for the rational design of more potent and selective compounds.

A deeper mechanistic understanding will not only facilitate the development of novel applications but also provide valuable insights into the fundamental chemistry of quinoxaline derivatives.

Exploration of Unconventional Derivatization Pathways and Scaffold Hybridization

The versatility of the quinoxaline scaffold allows for extensive chemical modification, opening up avenues for the creation of novel derivatives with unique properties. nih.govnih.gov Future research should explore unconventional derivatization strategies and the hybridization of the quinoxaline core with other pharmacologically important scaffolds.

Promising approaches include:

Late-Stage Functionalization: Developing methods for the selective modification of the this compound structure at a late stage of the synthesis would provide rapid access to a diverse range of analogs.

Scaffold Hybridization: The combination of the quinoxaline moiety with other heterocyclic systems, such as oxadiazoles (B1248032) or triazoles, could lead to the discovery of hybrid compounds with enhanced or entirely new biological activities. mdpi.comacs.org This approach has been successfully employed to generate novel antitumor agents. mdpi.com

Click Chemistry: The use of click chemistry reactions can facilitate the efficient and modular synthesis of complex quinoxaline-containing molecules.

| Derivatization Strategy | Potential Outcomes | Example Application Areas |

| Late-Stage Functionalization | Rapid generation of diverse compound libraries. | Drug discovery, materials science. |

| Scaffold Hybridization | Novel compounds with synergistic or enhanced activities. mdpi.com | Anticancer agents, antimicrobial drugs. |

| Click Chemistry | Efficient and modular synthesis of complex molecules. | Bioconjugation, polymer chemistry. |

Through the exploration of these innovative synthetic pathways, the chemical space around this compound can be significantly expanded, increasing the probability of discovering compounds with valuable properties.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Key applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, can be used to build predictive QSAR models that correlate the chemical structure of quinoxaline derivatives with their biological activity or physical properties. consensus.appnih.gov

De Novo Drug Design: Generative AI models can be employed to design novel molecules with desired properties from scratch, providing innovative starting points for synthetic efforts.

Property Prediction: AI and ML can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize the synthesis of the most promising candidates. mdpi.comresearchgate.net

The synergy between computational modeling and experimental work will be crucial for the efficient exploration of the chemical space around this compound and the identification of lead compounds with optimal characteristics.

Multi-Disciplinary Research Initiatives with Allied Scientific Fields for Advanced Applications

The full potential of this compound and its derivatives can only be realized through collaborative efforts that bridge the gap between chemistry and other scientific disciplines. Multi-disciplinary research initiatives will be essential for translating fundamental chemical knowledge into practical applications.

Potential areas for collaboration include:

Medicinal Chemistry and Pharmacology: Collaboration with biologists and pharmacologists is essential for evaluating the therapeutic potential of new quinoxaline derivatives in areas such as oncology, infectious diseases, and neurology. ijpsjournal.comnih.govmdpi.com

Materials Science and Engineering: The unique electronic and photophysical properties of quinoxaline-based compounds make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. bohrium.comresearchgate.net

Agrochemical Science: Quinoxaline derivatives have shown promise as antibacterial and antifungal agents, suggesting their potential use in the development of new crop protection agents. rsc.org

By fostering these interdisciplinary collaborations, researchers can explore a wider range of applications for this compound, leading to innovations that address pressing societal needs in healthcare, technology, and agriculture.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Quinoxalin-2-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with propan-2-ol precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-chloroquinoxaline with propan-2-ol under reflux in anhydrous solvents (e.g., THF or DMF) with a base like KOH or NaH to facilitate deprotonation .

- Catalytic methods : Use transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, monitored via TLC or HPLC to track progress.

- Optimization : Adjust reaction time, temperature (70–100°C), and solvent polarity to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity with HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the quinoxaline ring protons (δ 8.5–9.0 ppm) and propan-2-ol methyl/methylene groups (δ 1.2–1.4 ppm and δ 3.5–4.0 ppm, respectively). Compare with literature data for analogous compounds .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 203.1 for C11H12N2O) and fragmentation patterns.

- FT-IR : Identify hydroxyl stretches (~3200 cm⁻¹) and quinoxaline C=N/C=C vibrations (1600–1500 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Monitor for decomposition products (e.g., carbon/nitrogen oxides) using gas detectors .

- Spill management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Advanced Research Questions

Q. How can researchers design experiments to investigate the anticancer potential of this compound?

- Methodological Answer :

- Target identification : Screen against kinases (e.g., EGFR, VEGFR) or tubulin polymerization using fluorescence-based assays (e.g., colchicine-binding displacement) .

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis .

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict binding modes to tubulin or DNA topoisomerase II, followed by Western blotting to assess protein expression changes .

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -NO2) at the quinoxaline 3-position to improve binding affinity. Synthesize derivatives via Suzuki-Miyaura coupling .

- In silico optimization : Use QSAR models (e.g., Schrödinger’s Maestro) to predict ADMET properties and prioritize analogs for synthesis. Validate with MD simulations for stability .

- Biological testing : Compare modified analogs in enzyme inhibition assays and xenograft models to correlate structural changes with efficacy .

Q. How can contradictions in stability data under varying pH/temperature conditions be resolved?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via UPLC-PDA and identify byproducts with LC-MS .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots. Use pH-rate profiles to determine optimal storage conditions .